molecular formula C15H14N2O2S B2454737 1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 917750-45-9

1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B2454737
CAS No.: 917750-45-9
M. Wt: 286.35
InChI Key: WDKNAJVLINXSHX-UHFFFAOYSA-N
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Description

1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is an organic compound with a unique structure that combines a furan ring, a methoxyphenyl group, and an imidazole-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of 2-furylmethylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thione compound. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole-thione moiety to imidazole-thiol.

    Substitution: Electrophilic substitution reactions can occur on the furan ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazole-thiol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The imidazole-thione moiety can interact with metal ions, enzymes, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thiol
  • 1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-sulfoxide
  • 1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-sulfone

Uniqueness

1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is unique due to its combination of a furan ring, a methoxyphenyl group, and an imidazole-thione moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

3-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-18-12-6-4-11(5-7-12)14-9-16-15(20)17(14)10-13-3-2-8-19-13/h2-9H,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKNAJVLINXSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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